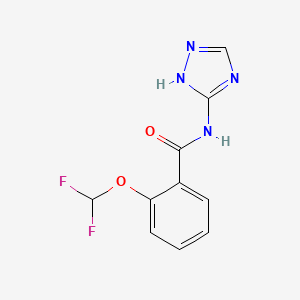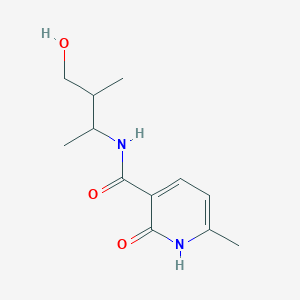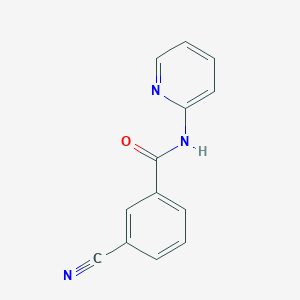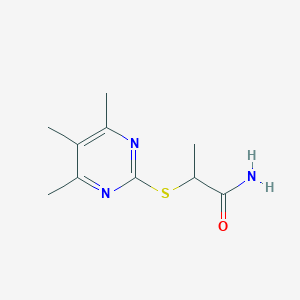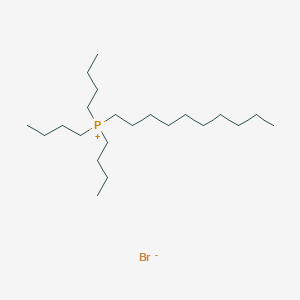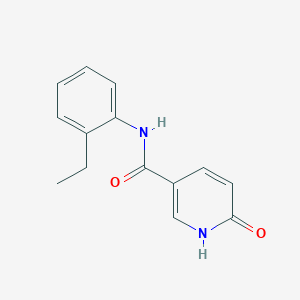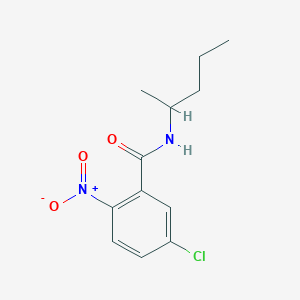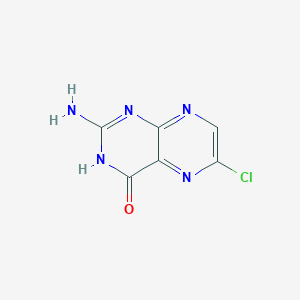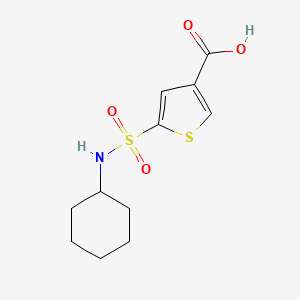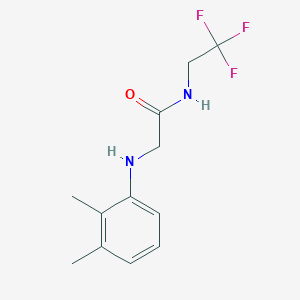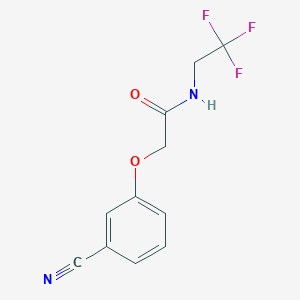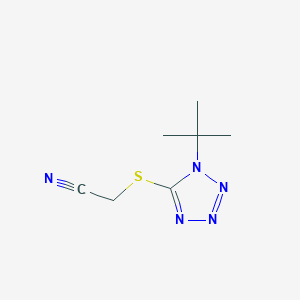
2-((1-(Tert-butyl)-1h-tetrazol-5-yl)thio)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(Tert-butyl)-1h-tetrazol-5-yl)thio)acetonitrile is a chemical compound that features a tetrazole ring, a thioether linkage, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((1-(Tert-butyl)-1h-tetrazol-5-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted tetrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-((1-(Tert-butyl)-1h-tetrazol-5-yl)thio)acetonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((1-(Tert-butyl)-1h-tetrazol-5-yl)thio)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions with active sites, while the thioether and nitrile groups can modulate the compound’s binding affinity and specificity . The pathways involved may include inhibition of enzyme activity or blocking of receptor-ligand interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole derivatives such as 5-(tert-butyl)-1H-tetrazole and 2-(1H-tetrazol-5-yl)acetonitrile .
Uniqueness
What sets 2-((1-(Tert-butyl)-1h-tetrazol-5-yl)thio)acetonitrile apart is its combination of a tetrazole ring, a thioether linkage, and a nitrile group, which provides a unique set of chemical and physical properties.
Properties
Molecular Formula |
C7H11N5S |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
2-(1-tert-butyltetrazol-5-yl)sulfanylacetonitrile |
InChI |
InChI=1S/C7H11N5S/c1-7(2,3)12-6(9-10-11-12)13-5-4-8/h5H2,1-3H3 |
InChI Key |
ANCTYBMQQFTPPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=NN=N1)SCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-N-methyl-1H-benzo[d][1,2,3]triazol-1-amine](/img/structure/B14911554.png)
![3-Ethynylbicyclo[1.1.1]pentane-1-carbonitrile](/img/structure/B14911566.png)
![8-Bromo-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14911568.png)
